(S)-AntPhos
Overview
Description
(S)-AntPhos is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure allows it to facilitate various chemical reactions with high enantioselectivity, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-AntPhos typically involves the reaction of a chiral phosphine precursor with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is carefully monitored to maintain consistent quality and to minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-AntPhos undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of a reducing agent like sodium borohydride.
Substitution: It can undergo substitution reactions where the phosphine ligand is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various reduced phosphine derivatives.
Scientific Research Applications
(S)-AntPhos is extensively used in scientific research due to its versatility and effectiveness in catalysis. Some of its applications include:
Chemistry: It is used in asymmetric hydrogenation, cross-coupling reactions, and other catalytic processes to produce chiral molecules with high enantioselectivity.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: It is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (S)-AntPhos exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral environment created by this compound allows for the selective activation of substrates, leading to high enantioselectivity in the resulting products. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-AntPhos include:
®-AntPhos: The enantiomer of this compound, used in similar applications but with opposite chiral selectivity.
BINAP: A widely used chiral phosphine ligand with a different structural framework.
DIPAMP: Another chiral phosphine ligand known for its use in asymmetric hydrogenation.
Uniqueness of this compound
What sets this compound apart from other similar compounds is its specific chiral environment and its ability to provide high enantioselectivity in a wide range of catalytic reactions. Its versatility and effectiveness make it a preferred choice in many asymmetric synthesis applications.
Properties
IUPAC Name |
(3S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole;sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23OP.H2S/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23;/h4-15H,16H2,1-3H3;1H2/t27-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHOJKXDNTWUMI-HZPIKELBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53.S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53.S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25OPS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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